N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide
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Overview
Description
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide typically involves the reaction of piperidine derivatives with appropriate sulfonamide reagents. One common method involves the use of carboxylic acid intermediates, which are reacted with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form the desired product . The reaction mixture is then quenched with aqueous NaHCO₃ and extracted with EtOAc (ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by reverse-phase HPLC .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as NMDA receptors. The compound binds to the NR2B subunit of the NMDA receptor, modulating its activity and influencing various physiological and pharmacological processes . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-iodobenzyl)piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide: Similar structure with an iodinated benzyl group.
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}acetamide: Similar structure with an acetamide group.
Uniqueness
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is unique due to its specific interaction with the NR2B subunit of the NMDA receptor, which distinguishes it from other piperidine derivatives. This unique interaction makes it a valuable compound for research in neurological disorders .
Properties
Molecular Formula |
C9H21N3O2S |
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Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H21N3O2S/c1-15(13,14)11-4-7-12-5-2-9(8-10)3-6-12/h9,11H,2-8,10H2,1H3 |
InChI Key |
WOWBWHAEKZIKSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CN |
Origin of Product |
United States |
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